(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASGEJISYLOCTM-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid typically involves the following steps:
Formation of the 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Coupling with the amino acid: The 4-chlorobenzoyl chloride is then reacted with the appropriate amino acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzoyl group, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized carboxylic acids, reduced amine derivatives, and various substituted benzoyl compounds.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chiral nature allows for the development of enantiomerically pure products.
- Reagent in Organic Reactions : It is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Biological Activity Studies : Research has focused on its interactions with biomolecules, particularly enzymes and receptors. The compound's ability to modulate biological pathways makes it a candidate for further studies on its pharmacological effects.
- Potential Therapeutic Applications : Investigations into its anti-inflammatory and analgesic properties are ongoing, indicating potential roles in drug development.
Medicine
- Pharmaceutical Precursor : As a precursor in synthesizing pharmaceutical compounds, it is explored for its potential therapeutic properties. Its structure allows for modifications that could lead to new drug candidates targeting specific diseases.
- Mechanism of Action : The compound may interact with specific molecular targets, influencing enzyme activity and signaling pathways relevant to various medical conditions.
Industry
- Production of Specialty Chemicals : Utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in chemical engineering processes.
- Automated Synthesis Methods : Industrial production often employs automated reactors and continuous flow systems to ensure high yield and purity.
-
Biological Activity Assessment :
- A study explored the interaction of (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid with specific enzymes involved in metabolic pathways. Results indicated modulation of enzyme activity, suggesting potential therapeutic implications.
-
Synthetic Applications :
- In synthetic chemistry research, this compound was employed as a chiral building block leading to the successful synthesis of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares "(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid" with structurally related compounds from the evidence:
Key Observations :
- The iodoacetyl analog (6ae) has a high melting point (143–145°C), suggesting strong crystalline packing due to halogen interactions .
- Synthetic Efficiency : Chloroacetyl derivatives (e.g., 12ae) are synthesized in high yields (92%), whereas iodoacetyl analogs require iodide substitution steps with moderate yields (75%) .
- Biological Activity : The fluorobenzylidene-thiazol derivative (6c) exhibits anticancer activity, highlighting the role of aromatic and heterocyclic substituents in bioactivity .
Spectroscopic and Analytical Comparisons
- NMR Data :
- HRMS: Molecular ion peaks for 4-chlorobenzoyl derivatives would align with calculated masses (e.g., [M+H]+ ~310.08 for C13H15ClNO3).
Stereochemical Considerations
The (2S,3S) configuration is critical for mimicking natural amino acids (e.g., L-isoleucine, ) in biological systems. Enantiomers or diastereomers (e.g., 2S,3R) exhibit altered binding kinetics, as observed in dolastatin derivatives containing (2S,3R)-2-(dimethylamino)-3-methylpentanoic acid .
Biological Activity
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid, also known by its CAS number 956958-63-7, is a compound with significant biological activity. It features a unique structure that includes a chlorobenzoyl group attached to an amino acid backbone, which may influence its interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C13H16ClNO3
- Molecular Weight : 269.724 g/mol
- IUPAC Name : this compound
- Synonyms : 4-Chlorobenzoyl amino acid derivative
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent and its mechanism of action.
Research indicates that this compound may exert its effects through modulation of specific biochemical pathways. It is hypothesized to interact with various receptors and enzymes, influencing cellular signaling and metabolic processes. The presence of the chlorobenzoyl group is believed to enhance the compound's binding affinity to target proteins.
Research Findings
- Anti-inflammatory Properties : Studies have shown that compounds similar to this compound exhibit anti-inflammatory activities. For instance, investigations into related structures have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain proteases or kinases, which are critical in various disease states .
- Pharmacological Applications : Due to its structural characteristics, this compound is being explored as a lead compound for drug development targeting conditions such as cancer and autoimmune disorders. Its unique properties may allow for the design of more effective therapeutics .
Case Studies
Several case studies highlight the biological significance of this compound:
- Case Study 1 : In a study assessing the anti-inflammatory effects of similar compounds, it was found that administration led to a significant reduction in markers of inflammation in animal models .
- Case Study 2 : Another investigation focused on the compound's role in modulating metabolic pathways related to obesity and diabetes. Results indicated that it could influence glucose metabolism and lipid profiles positively .
Data Table: Biological Activities and Effects
Q & A
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
